molecular formula C6H5BF3NO2 B1356657 (6-(Trifluoromethyl)pyridin-2-yl)boronic acid CAS No. 1162257-61-5

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid

Cat. No. B1356657
M. Wt: 190.92 g/mol
InChI Key: MPRJCLNUBHVSPK-UHFFFAOYSA-N
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Description

“(6-(Trifluoromethyl)pyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C6H5BF3NO2. It has a molecular weight of 190.92 . It is a solid substance that is stored in an inert atmosphere and under -20°C .


Molecular Structure Analysis

The InChI code for “(6-(Trifluoromethyl)pyridin-2-yl)boronic acid” is 1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-5(11-4)7(12)13/h1-3,12-13H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acids, including “(6-(Trifluoromethyl)pyridin-2-yl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

“(6-(Trifluoromethyl)pyridin-2-yl)boronic acid” is a solid substance that is stored in an inert atmosphere and under -20°C . It is slightly soluble in water .

Scientific Research Applications

Synthesis Processes

  • Synthesis of Related Boronic Acids : Research includes the synthesis of related boronic acids like 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, prepared from corresponding raw materials and studied under various conditions (Liu Guoqua, 2014).

  • Halopyridinylboronic Acids Synthesis : Novel 5 or 6-halopyridin-2-yl-boronic acids and esters have been synthesized, demonstrating applications in Suzuki cross-coupling reactions, contributing to new pyridine libraries (Bouillon et al., 2003).

Catalysis and Coupling Reactions

  • Suzuki Cross-Coupling Reactions : The use of related boronic acid esters in Suzuki cross-coupling reactions with various (hetero)aryl bromides, resulting in a range of coupled products (Batool et al., 2016).

  • Novel Ligands Synthesis : Incorporation of similar boronic acids in the synthesis of novel pyrrole-pyridine-based ligands, with potential applications in various fields, including materials science and organic synthesis (Böttger et al., 2012).

Organic Synthesis and Reactions

  • Synthesis of Pyrimidin-4-Amine Analogues : Production of novel pyrimidin-4-amine analogues from dichloropyrimidines, employing Suzuki coupling with boronic acids or esters, indicating the versatility of such compounds in organic synthesis (Shankar et al., 2021).

  • Alkyne Diboration for Pyridine Derivatives : A novel synthesis method for pyridine-based heteroaromatic boronic acid derivatives, highlighting the diverse applications of these compounds in the creation of functionalized heterocycles (Mora-Radó et al., 2016).

Material Science and Catalysis

  • Lewis Acid Reactions and Activation : The use of trifluorophenyl boron compounds in reactions involving nitrogen-containing compounds, demonstrating their utility in material science and catalysis (Focante et al., 2006).

  • Boron as a Protective Agent : Employing related boronic esters as protective groups for diols, showcasing their importance in synthetic chemistry and potential in medicinal applications (Shimada et al., 2018).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Boronic acids, including “(6-(Trifluoromethyl)pyridin-2-yl)boronic acid”, have been widely used in Suzuki-Miyaura coupling reactions . The development of new boron reagents for this process is an active area of research, with properties being tailored for application under specific conditions . This suggests that “(6-(Trifluoromethyl)pyridin-2-yl)boronic acid” and similar compounds will continue to be important in future chemical synthesis.

properties

IUPAC Name

[6-(trifluoromethyl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-5(11-4)7(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRJCLNUBHVSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590546
Record name [6-(Trifluoromethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid

CAS RN

1162257-61-5
Record name B-[6-(Trifluoromethyl)-2-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1162257-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(Trifluoromethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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